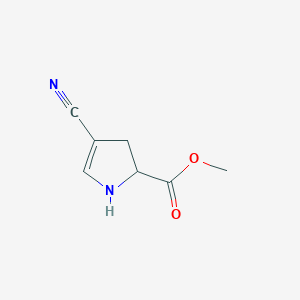
methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate is a heterocyclic compound with the following chemical formula:
C7H6N2O2
. It contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological properties.Preparation Methods
Synthetic Routes:: Several synthetic methods exist for the preparation of methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine react in the presence of methanesulfonic acid (MsOH) . The resulting tricyclic indole can be further transformed into the desired compound.
Reaction Conditions:: The Fischer indole synthesis typically occurs under reflux conditions in methanol (MeOH). The yield of this compound is favorable .
Industrial Production:: While industrial-scale production methods are not extensively documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity:: Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the compound to its oxidized forms.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the cyano group or the ester functionality.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate or cyano group.
Major Products:: The specific products formed depend on the reaction conditions and reagents used. For instance, reduction may yield the corresponding dihydro-1H-pyrrole derivative.
Scientific Research Applications
Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its potential as a drug candidate.
Industry: Developing new materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate is unique due to its indole moiety, other related compounds include methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate . These compounds share structural similarities and may have overlapping applications.
Biological Activity
Methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate (C₇H₈N₂O₂) is a heterocyclic compound that has garnered attention due to its potential biological activities. Its structure, characterized by a pyrrole ring with a cyano and carboxylate group, positions it as a candidate for various medicinal applications. The compound's molecular weight is approximately 152.15 g/mol, and it is known for its reactivity and interaction with biological systems.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, particularly in the realms of anticancer , antimicrobial , and anti-inflammatory effects. The following sections detail these activities supported by recent findings.
Anticancer Activity
Several studies have explored the cytotoxic effects of this compound against various cancer cell lines:
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound possesses significant cytotoxic properties against cancer cells. For instance, it showed promising results against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation .
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further mechanistic studies are needed to elucidate the precise pathways involved.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that this compound may inhibit the growth of various bacterial strains:
- Antibacterial Activity : The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
These results highlight the potential of this compound as a lead for developing new antibacterial agents.
Anti-inflammatory Effects
Emerging research suggests that this compound may exhibit anti-inflammatory properties. It has been shown to modulate pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases.
Mechanistic Insights
The biological activity of this compound is likely due to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : Studies indicate that the compound can selectively bind to certain enzymes and receptors, potentially inhibiting their activity. This interaction could explain its anticancer and antimicrobial effects .
Case Studies
Recent case studies have provided deeper insights into the applications of this compound:
- Case Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability compared to untreated controls. The results were validated through flow cytometry and Western blot analyses showing increased apoptosis markers.
- Antimicrobial Efficacy Assessment : A comparative study against standard antibiotics showcased that this compound had comparable or superior efficacy against certain bacterial strains, suggesting its potential as an alternative therapeutic agent.
Properties
CAS No. |
222420-85-1 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
methyl 4-cyano-2,3-dihydro-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h4,6,9H,2H2,1H3 |
InChI Key |
FVXIAIQYEOAWOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=CN1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















